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Compound of Interest
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Cat. No.: B107374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

structural elucidation of organic molecules. This application note provides a detailed analysis of

4-methylnonane using 1H and 13C NMR spectroscopy. The data presented herein, including

chemical shifts, coupling constants, and multiplicities, serves as a reference for the

identification and characterization of this branched alkane. The protocols outlined below

provide a standardized methodology for the preparation and analysis of similar non-polar liquid

samples.

Chemical Structure
IUPAC Name: 4-Methylnonane Molecular Formula: C₁₀H₂₂ CAS Number: 17301-94-9[1][2]

The structure of 4-methylnonane consists of a nine-carbon chain (nonane) with a methyl

group substituted at the fourth carbon atom.

Predicted 1H NMR Spectral Data
The 1H NMR spectrum of 4-methylnonane is characterized by overlapping signals in the

upfield region, typical for aliphatic compounds. The predicted chemical shifts (δ), multiplicities,

and coupling constants (J) are summarized in Table 1.
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Table 1. Predicted 1H NMR Data for 4-Methylnonane.

Atom #
Chemical Shift

(ppm)
Multiplicity

Coupling
Constant (J,

Hz)
Integration

1 0.88 t 6.9 3H

2 1.26 m - 2H

3 1.11 m - 2H

4 1.34 m - 1H

5 1.23 m - 2H

6 1.28 m - 2H

7 1.28 m - 2H

8 1.28 m - 2H

9 0.89 t 7.1 3H

| 10 | 0.84 | d | 6.6 | 3H |

Note: Predicted data was generated using online NMR prediction tools. Actual experimental

values may vary.

Predicted 13C NMR Spectral Data
The proton-decoupled 13C NMR spectrum of 4-methylnonane displays ten distinct signals,

corresponding to the ten carbon atoms in the molecule. The predicted chemical shifts are

presented in Table 2.

Table 2. Predicted 13C NMR Data for 4-Methylnonane.
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Atom # Chemical Shift (ppm)

1 14.2

2 20.2

3 36.6

4 34.3

5 29.5

6 27.2

7 32.2

8 22.8

9 14.1

| 10 | 19.3 |

Note: Predicted data was generated using online NMR prediction tools. Actual experimental

values may vary.

Experimental Protocols
A standardized protocol for the NMR analysis of liquid hydrocarbon samples like 4-
methylnonane is crucial for obtaining high-quality, reproducible data.

Sample Preparation
Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. For

non-polar compounds like 4-methylnonane, deuterated chloroform (CDCl₃) is a common

choice.

Sample Concentration: Prepare a solution of approximately 5-25 mg of 4-methylnonane in

0.6-0.7 mL of the deuterated solvent. For 1H NMR, a lower concentration is often sufficient,

while 13C NMR may require a more concentrated sample due to the lower natural

abundance of the 13C isotope.
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Sample Filtration (Optional but Recommended): To remove any particulate matter that could

degrade spectral resolution, filter the sample solution through a small plug of glass wool or a

syringe filter directly into a clean, dry 5 mm NMR tube.

Internal Standard: For precise chemical shift referencing, a small amount of an internal

standard, such as tetramethylsilane (TMS), can be added to the solvent. Modern

spectrometers can also reference the residual solvent peak.

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution

is homogeneous.

NMR Data Acquisition
The following are typical acquisition parameters for 1H and 13C NMR spectroscopy on a 400

MHz spectrometer. These parameters may need to be optimized based on the specific

instrument and sample concentration.

1H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this

concentration.

Relaxation Delay (D1): 1-2 seconds.

Acquisition Time (AQ): 2-4 seconds.

Spectral Width (SW): A spectral width of 12-16 ppm, centered around 4-5 ppm, is usually

adequate for aliphatic compounds.

13C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments) to provide a spectrum with single lines for each carbon.

Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans

(e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
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Relaxation Delay (D1): 2-5 seconds.

Acquisition Time (AQ): 1-2 seconds.

Spectral Width (SW): A spectral width of 200-240 ppm is standard for most organic

molecules.

Data Processing and Interpretation
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a

frequency-domain spectrum through Fourier transformation.

Phase Correction: The phase of the spectrum is manually or automatically adjusted to

ensure all peaks are in the positive absorptive mode.

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00

ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for 1H and 77.16 ppm for 13C).

Peak Picking and Integration (1H NMR): The peaks are identified, and their integrals are

calculated to determine the relative number of protons corresponding to each signal.

Structural Assignment: The chemical shifts, multiplicities, coupling constants, and integration

values are used to assign the signals to the specific protons and carbons in the 4-
methylnonane molecule.

Visualizations
Experimental Workflow
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Caption: Experimental workflow for NMR analysis of 4-Methylnonane.

Molecular Structure with Atom Numbering
Caption: Structure of 4-Methylnonane with atom numbering for NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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